2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S2/c1-23-15-6-8-16(9-7-15)25(21,22)20-11-10-19-17(20)24-12-13-2-4-14(18)5-3-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHFKEIFPLLRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of imidazole, including those with sulfonyl groups, have shown promising results against resistant strains of bacteria, suggesting potential as new antimicrobial agents .
Anticancer Properties
Imidazole compounds are also being investigated for their anticancer activities. The specific compound has been noted for its ability to inhibit cancer cell proliferation in vitro. In particular, studies have highlighted its effectiveness against breast and prostate cancer cell lines, where it induces apoptosis through the activation of caspase pathways .
Biological Research
GABA-A Receptor Modulation
The compound's structure allows it to interact with GABA-A receptors, which are crucial for neurotransmission in the central nervous system. Research has indicated that modifications in the imidazole ring can enhance binding affinity and selectivity towards specific receptor subtypes. This suggests potential applications in developing therapeutic agents for anxiety and epilepsy .
Metabolic Stability Studies
A significant aspect of drug development is assessing metabolic stability. Studies have shown that the compound maintains a higher percentage of the parent structure after incubation with human liver microsomes compared to traditional drugs like alpidem, indicating a lower likelihood of rapid metabolism and potential hepatotoxicity .
Material Science
Synthesis of Novel Materials
The compound can serve as a building block for synthesizing new materials with tailored properties. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of polymers or nanomaterials with specific characteristics suited for applications in electronics or photonics .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Key Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzenesulfonyl group (target compound) donates electrons via the methoxy group but withdraws electrons via the sulfonyl group. Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound offers moderate electron withdrawal and metabolic stability compared to 4-chlorophenyl analogs (e.g., ), which are bulkier and more lipophilic .
Steric and Conformational Properties
- Dihedral Angles : In 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (), dihedral angles between the imidazole and aryl rings (76.46° and 40.68°) suggest twisted conformations that may reduce π-π stacking, influencing crystallinity and solubility . The target compound’s sulfonyl and sulfanyl groups likely impose similar torsional strain.
Physicochemical Properties
Solubility and Lipophilicity
- The sulfonyl group in the target compound enhances water solubility compared to sulfanyl or alkyl substituents (e.g., 2-(ethylthio)-4,5-dihydro-1H-imidazole, ).
- Bulky Substituents : Analogs like 4,5-bis-(4-chloro-phenyl)-2-(2-ethoxy-4-trifluoromethyl-phenyl)-4,5-dihydro-1H-imidazole () exhibit high molecular weight (479.33 g/mol) and steric hindrance, which may reduce solubility compared to the target compound .
Receptor Binding and Activity
- The target compound’s fluorophenyl and sulfonyl groups may similarly modulate receptor interactions.
- Imidazoline-I2 PET Tracers : Compounds like 11C-FTIMD () utilize fluorine for radiolabeling and brain penetration, suggesting the target compound’s 4-fluorophenyl group could enhance bioavailability in neurological applications .
Anticancer Potential
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18FNO3S2
- Molecular Weight : 351.45 g/mol
- CAS Number : 1190865-44-1
The compound features a 4-fluorophenyl group, a methoxybenzenesulfonyl moiety, and a dihydroimidazole core, which contribute to its pharmacological properties.
Anticancer Activity
Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds with imidazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. While direct studies on this specific compound are sparse, its structural analogs have shown promise in cancer therapy.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes. For instance, imidazole derivatives are known to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase. This inhibition can lead to increased levels of neurotransmitters or alterations in physiological processes, which could be beneficial in treating neurological disorders.
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted on similar sulfonamide compounds indicated that modifications to the aromatic rings significantly enhanced antibacterial properties. The study suggested that further exploration of the sulfanyl group could yield effective antimicrobial agents.
-
Anticancer Research :
- Research involving imidazole derivatives demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models. The observed mechanisms included apoptosis induction and cell cycle arrest.
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Enzyme Inhibition Analysis :
- A comparative analysis of various imidazole-based compounds revealed that modifications at the para position significantly affected enzyme binding affinity, suggesting that the structure of this compound could be optimized for enhanced inhibitory activity.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving sulfonylation and thioether formation. Key steps include:
- Sulfonylation : Reacting the dihydroimidazole core with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 0–5°C .
- Thioether linkage : Introducing the 4-fluorobenzylthio group via nucleophilic substitution using 4-fluorobenzyl mercaptan in THF with catalytic triethylamine . Yield optimization requires strict control of temperature, pH, and solvent polarity. For example, polar aprotic solvents enhance nucleophilicity in substitution reactions .
Q. How can structural characterization be systematically performed for this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the dihydroimidazole ring, sulfonyl, and thioether moieties. Key signals include sulfonyl S=O (~135 ppm in ¹³C) and imidazole protons (δ 3.2–4.1 ppm in ¹H) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₈FN₂O₂S₂) and fragmentation patterns .
- X-ray crystallography : Resolve stereoelectronic effects of the 4-methoxybenzenesulfonyl group on the imidazole ring .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and resolve contradictory yield data across studies?
Quantum mechanical calculations (e.g., DFT) and reaction path searches can predict optimal conditions:
- Transition state analysis : Identify energy barriers for sulfonylation and thioether formation to prioritize reagents (e.g., NaH vs. K₂CO₃) .
- Solvent effects : Simulate solvent polarity’s impact on nucleophilic substitution kinetics using COSMO-RS models . Contradictory yields often arise from unaccounted side reactions (e.g., sulfonyl hydrolysis under acidic conditions). Computational modeling paired with HPLC monitoring can isolate dominant pathways .
Q. What strategies mitigate competing reactions during functional group modifications (e.g., oxidation of the thioether group)?
The thioether group can be selectively oxidized to sulfone/sulfoxide using:
- Controlled stoichiometry : H₂O₂ (1–2 equiv.) in acetic acid at 0°C for sulfoxide; excess H₂O₂ (3–4 equiv.) at 50°C for sulfone .
- Protection/deprotection : Temporarily block the sulfonyl group with tert-butyloxycarbonyl (Boc) to prevent over-oxidation . Monitor progress via TLC (Rf shift) or IR spectroscopy (S=O stretch at 1050–1200 cm⁻¹) .
Q. How do substituents on the aryl groups (e.g., 4-fluoro vs. 4-chloro) modulate biological activity?
Comparative studies show:
- Electron-withdrawing groups (F, Cl) : Enhance metabolic stability and target binding (e.g., kinase inhibition) via hydrophobic interactions .
- Methoxy group : Increases solubility but may reduce membrane permeability. Replace with trifluoromethoxy for balanced properties . Use SAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
